molecular formula C18H25N3O2 B14940702 2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B14940702
M. Wt: 315.4 g/mol
InChI Key: MMBVJRVOWFZPOW-UHFFFAOYSA-N
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Description

2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzamides with appropriate aldehydes or ketones under catalytic conditions . The reaction conditions often include the use of metal catalysts such as copper or palladium, and the reactions are carried out in solvents like toluene or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to key proteins involved in disease pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylamino and ethoxy groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(dimethylamino)-7-ethoxy-10,12,12-trimethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C18H25N3O2/c1-7-23-13-8-14-12(2)10-18(3,4)20-11-21(19(5)6)17(22)15(9-13)16(14)20/h8-10H,7,11H2,1-6H3

InChI Key

MMBVJRVOWFZPOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)N(CN3C(C=C2C)(C)C)N(C)C

Origin of Product

United States

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